molecular formula C22H22FN3OS B13837148 Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Cat. No.: B13837148
M. Wt: 395.5 g/mol
InChI Key: YRQIXCNCIBVQTQ-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is a complex organic compound with a unique structure that includes a quinazoline ring, a fluorophenyl group, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- typically involves multiple steps, including the formation of the quinazoline ring, the introduction of the fluorophenyl group, and the attachment of the cyclopentyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce a variety of substituted acetamides.

Scientific Research Applications

Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-cyclopentyl-2-[[2-(4-methoxyphenyl)-5-methyl-4-oxazolyl]methyl]sulfinyl]
  • Acetamide, N-(2,4-dimethylphenyl)-

Uniqueness

Compared to similar compounds, Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- stands out due to its unique combination of functional groups and structural features

Conclusion

Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is a compound with significant scientific interest. Its complex structure, diverse chemical reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.

Properties

Molecular Formula

C22H22FN3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H22FN3OS/c1-14-6-11-18-19(12-14)25-21(15-7-9-16(23)10-8-15)26-22(18)28-13-20(27)24-17-4-2-3-5-17/h6-12,17H,2-5,13H2,1H3,(H,24,27)

InChI Key

YRQIXCNCIBVQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4

Origin of Product

United States

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